2-Amino-1-(2-nitrophenyl)ethanone hydrochloride
Overview
Description
2-Amino-1-(2-nitrophenyl)ethanone hydrochloride is an organic compound with the molecular formula C8H9ClN2O3 It is a derivative of acetophenone, where the amino group is positioned at the second carbon and the nitro group at the second position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-nitrophenyl)ethanone hydrochloride typically involves the nitration of 2-aminoacetophenone followed by the formation of the hydrochloride salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The resulting product is then purified and converted to its hydrochloride salt form through crystallization or other suitable methods.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-1-(2-aminophenyl)ethanone.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-1-(2-nitrophenyl)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-nitrophenyl)ethanone hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
- 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride
- 2-Amino-1-(3-nitrophenyl)ethanone hydrochloride
- 2-Amino-1-(2,4-dinitrophenyl)ethanone hydrochloride
Comparison:
- Position of Nitro Group: The position of the nitro group on the phenyl ring can significantly influence the reactivity and biological activity of the compound. For example, the ortho-nitro derivative (2-nitrophenyl) may have different properties compared to the para-nitro derivative (4-nitrophenyl).
- Chemical Properties: The presence of additional nitro groups, as in the dinitro derivative, can enhance the compound’s reactivity and potential for further chemical modifications.
- Biological Activity: The specific positioning of functional groups can affect the compound’s interaction with biological targets, leading to variations in its pharmacological profile.
Properties
IUPAC Name |
2-amino-1-(2-nitrophenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-3-1-2-4-7(6)10(12)13;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADIKUTXIHDRMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547683 | |
Record name | 2-Amino-1-(2-nitrophenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23082-65-7 | |
Record name | 2-Amino-1-(2-nitrophenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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